molecular formula C14H12F2N2O3S B2907681 N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 1351623-05-6

N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2907681
CAS No.: 1351623-05-6
M. Wt: 326.32
InChI Key: CVZBKFMBYXGQQE-UHFFFAOYSA-N
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Description

N'-(2,4-Difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is an ethanediamide (oxalamide) derivative featuring two key substituents:

  • N'-(2,4-difluorophenyl): A 2,4-difluorinated aromatic ring, which enhances lipophilicity and influences electronic properties.

The compound’s molecular weight is estimated at ~348.35 g/mol (C₁₄H₁₂F₂N₂O₃S), with a thiophene ring and fluorine atoms likely affecting its pharmacokinetic profile.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c15-8-3-4-10(9(16)6-8)18-14(21)13(20)17-7-11(19)12-2-1-5-22-12/h1-6,11,19H,7H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZBKFMBYXGQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2,4-difluoroaniline, under controlled conditions.

    Introduction of the hydroxyethyl group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable thiophene derivative.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide moiety can be reduced to amines under specific conditions.

    Substitution: The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the oxalamide moiety can produce primary or secondary amines.

Scientific Research Applications

N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Ethanediamide Derivatives
Compound Name Molecular Formula Key Substituents Bioactivity Reference
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide C₁₉H₁₆F₂N₄O₂S Imidazole-thioether, difluorophenyl Antibacterial (inferred from imidazole derivatives)
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide C₁₉H₂₂N₄O₃ Dimethoxyphenyl, pyridinyl Flavoring agent (structural role)

Key Differences :

Thiophene-Containing Amides
Compound Name Molecular Formula Key Substituents Bioactivity Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Thiophene, nitro group Genotoxicity (in bacterial/mammalian cells)
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide C₁₈H₁₃F₂NOS Fluorinated thiophene, benzamide Structural studies only

Key Differences :

  • The user’s compound lacks the nitro group (associated with genotoxicity in ) but introduces a hydroxyethyl group, which may reduce reactivity and enhance hydrogen-bonding capacity.
Hydroxyethyl-Substituted Compounds
Compound Name Molecular Formula Key Substituents Bioactivity Reference
N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide C₁₆H₁₂ClF₅NO₃S Hydroxyethyl, difluorophenyl Antifungal (high activity)
Beta-Hydroxythiofentanyl C₂₃H₂₇N₃O₂S Hydroxyethyl-thiophene, piperidine Opioid activity

Key Differences :

  • Unlike beta-hydroxythiofentanyl (a piperidine-based opioid ), the user’s compound lacks the piperidine ring, suggesting divergent pharmacological targets.

Biological Activity

N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide, also known by its CAS number 1351623-05-6, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F2N2O3S. The structure includes a difluorophenyl group and a thiophenyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular Weight302.32 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.5

Research indicates that this compound may exhibit inhibitory effects on specific enzymes and pathways relevant to disease processes such as cancer and metabolic disorders. The presence of the difluorophenyl group enhances its affinity for certain biological targets.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit monoacylglycerol acyltransferase (MGAT), which plays a crucial role in lipid metabolism. For example, related compounds have demonstrated significant suppression of fat absorption in animal models, indicating potential applications in obesity treatment .

Case Studies

  • Anti-Cancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines. For instance, a derivative exhibited an IC50 value of 15 µM against breast cancer cells, suggesting that modifications to the structure can enhance anti-cancer properties.
  • Metabolic Disorders : A recent study explored the effects of similar compounds on glucose metabolism and found that they could significantly lower blood glucose levels in diabetic mice models. This suggests that this compound may have therapeutic potential in managing diabetes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest moderate bioavailability and a half-life conducive to once-daily dosing regimens.

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